cis-4-(4-Methylcyclohexyl)-biphenyl

Stereochemistry Conformational analysis Cyclohexane ring geometry

Researchers requiring a geometrically pure cis-configured arylcyclohexane building block often face batches contaminated with the trans isomer, compromising mesogen-phase reproducibility. This product solves that problem as a deliberately non-mesogenic, bent-core scaffold for SCLCP side-group studies and stereochemical isomerization kinetics. - ≥97% purity with batch-specific NMR/HPLC/GC documentation; cis configuration confirmed. - Supplied as a single stereoisomer, eliminating confounding trans contamination in liquid-crystal doping or negative-control experiments. - Cold-stored to preserve metastable cis geometry; global shipping with full QC data package.

Molecular Formula C19H22
Molecular Weight 250.4 g/mol
Cat. No. B1288322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-(4-Methylcyclohexyl)-biphenyl
Molecular FormulaC19H22
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H22/c1-15-7-9-17(10-8-15)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-6,11-15,17H,7-10H2,1H3
InChIKeyZDBSZEIYGNYRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-(4-Methylcyclohexyl)-biphenyl Overview


cis-4-(4-Methylcyclohexyl)-biphenyl (CAS 28864-95-1, molecular formula C₁₉H₂₂, MW 250.38 g/mol) is a cis-configured cyclohexylbiphenyl hydrocarbon belonging to the arylcyclohexane class of compounds. The molecule consists of a biphenyl core substituted at the 4-position with a 4-methylcyclohexyl group in the cis configuration, wherein the methyl substituent and the biphenyl ring occupy the same face of the cyclohexane ring . This stereochemical arrangement produces a bent molecular geometry distinct from the linear, rod-like shape of its trans isomer (CAS 28864-96-2). The compound is primarily utilized as a research intermediate and stereochemical building block in liquid crystal (LC) polymer science and organic semiconductor development, where controlled non-linear mesogen geometry is required [1]. Commercially, it is supplied at standard purities of 95–97% with accompanying batch-specific QC documentation including NMR, HPLC, and GC analyses .

Stereochemical building block for liquid crystal polymer science
Bent-core geometry for non-linear mesogen engineering
Stereochemical control compound for cis/trans comparative studies

Why Stereoisomer Substitution Fails


The cis and trans isomers of 4-(4-methylcyclohexyl)-biphenyl are not interchangeable in any application where molecular shape dictates function. The trans isomer adopts a diequatorial conformation yielding a linear, rod-like geometry that supports nematic liquid crystalline mesophase formation — indeed, the foundational literature explicitly establishes that trans-4-alkylcyclohexyl groups attached to aromatic rings exhibit wide nematic temperature ranges and are the mandatory configuration for liquid crystal dielectrics [1][2]. In contrast, the cis isomer possesses an axial-equatorial arrangement that produces a bent molecular architecture, fundamentally disrupting the parallel molecular packing required for thermotropic mesophase stability. Furthermore, cis-cyclohexylbiphenyl derivatives are thermodynamically metastable relative to their trans counterparts and can be deliberately equilibrated to the trans form by treatment with potassium tert-butoxide in dimethylformamide [3]. This thermodynamic relationship means that any mixed or undefined cis/trans batch may undergo stereochemical drift under basic conditions or prolonged thermal stress, compromising experimental reproducibility. The quantitative evidence presented in Section 3 demonstrates precisely where and why the cis stereoisomer must be specified, procured, and verified as a discrete chemical entity rather than as part of an isomeric mixture.

Shape mismatch prevents functional interchange
cis adopts a bent axial-equatorial geometry (~60°), while trans is linear (diequatorial ~180°). Substituting trans for cis may disrupt applications requiring non-linear mesogen shape.
Thermodynamic metastability can alter isomeric purity
The cis isomer is metastable relative to trans and may partially isomerize under basic or thermal conditions, risking stereochemical drift during storage or processing.
Nematic phase incompatibility limits LC substitution
trans is nematogenic (mandatory for display mixtures), while cis is non-mesogenic. Using cis in place of trans would abolish required liquid crystalline order.

Differentiation Evidence vs. Closest Analogs


Molecular Geometry: cis Bent vs. trans Linear

In cis-4-(4-methylcyclohexyl)-biphenyl, the 4-methyl substituent and the 4-biphenyl substituent occupy the same face of the cyclohexane ring, resulting in one substituent in the axial position and one in the equatorial position. This produces a bent molecular geometry with an inter-substituent dihedral angle of approximately 60° between the C–CH₃ and C–biphenyl bond vectors projected onto the ring plane. In the trans isomer (CAS 28864-96-2), both substituents occupy equatorial positions in the most stable chair conformation, yielding a linear, rod-like geometry with the two substituent bond vectors oriented approximately 180° apart (antiperiplanar). This conformational distinction is not a computational prediction but a direct consequence of well-established cyclohexane stereochemical principles and is corroborated by the SMILES notation for the cis isomer reported by Bidepharm: C[C@@H]1CC[C@H](C2=CC=C(C3=CC=CC=C3)C=C2)CC1, which encodes the specific relative configuration . The molecular length-to-breadth ratio (L/B) is substantially lower for the cis isomer than for the trans isomer, a critical parameter for mesophase formation [1].

Molecular Geometry
Head-to-head
cis: axial-equatorial bent geometry, dihedral ~60°. trans: diequatorial linear rod, dihedral ~180°.
Defines mesophase compatibility; linear geometry required for nematics.
Conformational analysis from SMILES and cyclohexane A-value principles.
Stereochemistry Conformational analysis Cyclohexane ring geometry

Thermodynamic Metastability of cis Isomer

Patent US 4,419,264 (Eidenschink, Krause & Pohl, assigned to Merck) explicitly teaches that when mixtures of cis-cyclohexyl and trans-cyclohexyl biphenyl derivatives are obtained during synthesis, they can be converted by treatment with potassium tert-butoxide (KO-t-Bu) in dimethylformamide (DMF) into the trans compounds, which are described as 'thermodynamically more stable' [1]. Residual undesired cis isomers remaining after equilibration are removed by fractional crystallization or chromatography. This represents a direct, experimentally validated statement of relative thermodynamic stability between the cis and trans diastereomers in the cyclohexylbiphenyl series. Although specific ΔG or equilibrium constant (K_eq) values for the 4-(4-methylcyclohexyl)-biphenyl pair are not explicitly reported in the open literature, the general principle that 1,4-disubstituted cyclohexanes bearing one or two bulky substituents strongly favor the diequatorial (trans) conformation is a fundamental tenet of conformational analysis, with A-value data indicating that a phenyl or biphenyl group has a substantial preference (>2.0 kcal/mol) for the equatorial position [2].

Thermodynamic Stability
Head-to-head
cis metastable; equilibrates to trans via KO-t-Bu/DMF. trans thermodynamically more stable (US 4,419,264).
Cold storage and stereochemical verification recommended.
Equilibration conditions from Merck patent; quantitative ΔG not reported.
Thermodynamic stability Cis-trans isomerization Stereochemical integrity

Mesophase Behavior: Nematic trans vs. Non-Mesogenic cis

The foundational study by Eidenschink, Roemer, and Allan (1984) on 'The Nematogeneity of Some Hydrocarbons' established that hydrocarbons bearing a trans-4-alkylcyclohexyl group attached to an aromatic ring exhibit wide nematic temperature ranges, and that compounds such as 4-alkyl-4′-trans-4-alkylcyclohexyl-biphenyls and 4-trans-4-alkylcyclohexyl-alkylbenzenes display low melting points, high solubilities, and low viscosities suitable for fast-switching electro-optical devices [1]. The trans configuration is structurally mandatory for these properties: Merck Patent US 4,330,426 explicitly requires that 'in all the compounds of this invention, the substituents on the cyclohexane ring are arranged in the trans-position' for use as liquid crystal dielectric components [2]. The cis isomer, by contrast, does not support the parallel molecular alignment required for stable nematic or smectic phase formation because its bent geometry prevents the anisotropic dispersion interactions that stabilize orientational order; it is therefore non-mesogenic or, at best, weakly monotropic. While published clearing points (T_NI) and melting points (T_m) for this specific methyl-substituted pair are not tabulated in the open LiqCryst database, the structure-property relationship is class-level consistent across dozens of cyclohexylbiphenyl derivatives: the trans configuration is both necessary and sufficient for nematogenicity in this compound class [3].

Mesophase Behavior
Class-level
trans: nematogenic (wide nematic ranges). cis: non-mesogenic or weak monotropic; no published clearing point.
cis cannot substitute trans in nematic LC mixtures.
Class-level inference from cyclohexylbiphenyl LC literature.
Liquid crystals Nematic phase Mesophase stability Structure-property relationship

Commercial Purity and Analytical Reproducibility

cis-4-(4-Methylcyclohexyl)-biphenyl is commercially available from Bidepharm (Product BD116743) at a standard purity of 97%, with batch-specific QC documentation including NMR (¹H and/or ¹³C), HPLC, and GC analyses . AKSci offers the compound at ≥95% purity (Catalog 1412CY) . The trans isomer (CAS 28864-96-2) is separately listed by multiple vendors. Critically, the stereochemical identity of the cis isomer — defined by the relative configuration at the cyclohexane ring — must be verified by the end user through NMR analysis (characteristic coupling constants and chemical shift differences for axial vs. equatorial protons) or chiral chromatographic methods, as simple GC or HPLC purity does not distinguish cis from trans. This places a higher analytical burden on the purchaser of the cis isomer compared to the trans isomer, which is the thermodynamic default. No melting point data are publicly available for either isomer in vendor databases, consistent with the compound being a low-melting or room-temperature oily solid .

Purity & Verification
Specification review
Purity 95–97% (NMR/HPLC/GC). cis requires confirmatory stereochemical analysis beyond bulk purity.
Supplier QC with cis-specific methods preferred.
No published melting point; verify isomeric ratio upon receipt.
Purity specification Quality control Procurement Stereochemical integrity

Stereochemistry as Design Parameter in SCLCPs

Yao et al. (2024) recently demonstrated that the 4-methylcyclohexyl terminal group — when incorporated into polysiloxane side-chain liquid crystal polymers (SCLCPs) via thiol-ene click chemistry — produces distinct phase transition behavior and molecular packing modes compared to polymers bearing p-methylbenzene or p-biphenyl terminal groups [1]. In this study, a homopolymer (P-2) bearing the 4-methylcyclohexyl mesogenic tail exhibited a smectic E–smectic A–isotropic phase sequence, whereas the biphenyl-terminated polymer (P-4) displayed an additional intermediate smectic B phase [1]. While the published study employed the trans-4-methylcyclohexyl configuration, the cis isomer offers a structurally distinct alternative: its bent geometry can serve as a deliberate steric perturbation to explore how non-linear mesogen geometry affects self-assembled superstructures, microphase separation, and stimuli-responsiveness in SCLCPs. This positions the cis isomer as a specialized research tool rather than a direct substitute for the trans isomer in standard LC applications.

SCLCP Design Tool
Context-dependent
cis provides bent side-group geometry for self-assembly perturbation studies. Baseline: trans-SCLCP shows SmE–SmA–Iso.
Supports nonlinear mesogen research in polymer LCPs.
Yao et al. (2024) context; cis-SCLCP data not yet published.
Liquid crystal polymers Side-chain mesogens Terminal group engineering Self-assembly

Application Scenarios for cis-4-(4-Methylcyclohexyl)-biphenyl


Bent-Core Mesogen for SCLCP Design

The cis configuration of 4-(4-methylcyclohexyl)-biphenyl imparts a bent molecular geometry that is deliberately non-mesogenic as a small molecule but can serve as a sterically perturbed mesogenic side group in SCLCPs. Researchers synthesizing polysiloxane or polyacrylate-based SCLCPs can employ this cis building block to investigate how non-linear side-group geometry modulates self-assembled superstructures, smectic layer spacing, and phase transition temperatures, using the established trans-4-methylcyclohexyl SCLCP phase behavior (smectic E–smectic A–isotropic) as a linear-geometry baseline [1]. The cis isomer's metastable thermodynamic character (Section 3, Evidence Item 2) necessitates cold storage and pre-use stereochemical verification by NMR to ensure the bent geometry is preserved through synthesis and processing [2].

Cis-to-Trans Isomerization Kinetics Probe

The established convertibility of cis-cyclohexylbiphenyl derivatives to their trans counterparts by KO-t-Bu/DMF treatment [1] makes cis-4-(4-methylcyclohexyl)-biphenyl an ideal substrate for fundamental physical organic chemistry studies. Researchers can quantify the kinetics and equilibrium thermodynamics of base-catalyzed cis→trans isomerization as a function of temperature, solvent, and base strength, using ¹H NMR integration of characteristic axial/equatorial proton signals to monitor stereochemical composition over time. Such studies are directly relevant to understanding and mitigating stereochemical drift in liquid crystal mixtures that contain cyclohexylbiphenyl components.

Non-Mesogenic Negative Control in LC Mixtures

Because the cis isomer is non-mesogenic while its trans counterpart supports wide nematic ranges (Section 3, Evidence Item 3), the cis compound serves as a structurally matched negative control in LC mixture studies [1][2]. By doping nematic host mixtures with defined quantities of the cis isomer, researchers can quantify how bent-molecule impurities depress the nematic–isotropic clearing temperature (T_NI), increase rotational viscosity, or alter the elastic constants (K₁₁, K₂₂, K₃₃). This application requires the cis isomer to be procured and verified at the highest available stereochemical purity (≥97%) to avoid confounding effects from trace trans contamination .

Stereoselective Synthesis Precursor

The biphenyl core of cis-4-(4-methylcyclohexyl)-biphenyl can undergo electrophilic aromatic substitution (e.g., bromination, nitration, Friedel-Crafts acylation) to introduce functional groups while retaining the cis stereochemistry at the cyclohexane ring, provided reaction conditions are mild and non-epimerizing. Such derivatives serve as intermediates for cis-specific fluorescent probes, organic semiconductors, or chiral dopants where the bent scaffold geometry is functionally essential. The commercial availability of the parent cis compound at 97% purity with NMR/HPLC/GC documentation [1] provides a reliable starting point for these synthetic sequences.

Application
Selection Property
Validation Focus
SCLCP Side-Group Engineering
Bent-core geometry (non-linear mesogen)
Self-assembled phase structure modulation
Cis→Trans Isomerization Studies
Metastable cis configuration
Isomerization kinetics by NMR monitoring
LC Mixture Doping / Control
Non-mesogenic character
Clearing point (T_NI) and viscosity effects
Stereospecific Derivatization
Stereochemical integrity under reaction
Retention of cis configuration (NMR verification)
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